Home > Products > Screening Compounds P95958 > 3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide
3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide -

3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide

Catalog Number: EVT-5567514
CAS Number:
Molecular Formula: C22H24N4O2
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sarpogrelate (1) is a selective 5-HT2A receptor antagonist used clinically for the treatment of peripheral circulatory disorders. Its active metabolite, 2-[2-hydroxy-3-[1-methyl-4-(piperidin-1-yl)butyl]amino]propoxybenzaldehyde (2), is also a potent 5-HT2A receptor antagonist. []

Relevance:

A series of oxime ether-substituted aryloxypropanolamines were synthesized as structural analogs of the active metabolite (2) of sarpogrelate (1). These compounds aimed to explore the structure-activity relationship of aryloxypropanolamines as 5-HT2A receptor antagonists, similar to the target compound, 3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide, which also contains the aryloxypropanolamine motif. []

Imatinib

Compound Description:

Imatinib is a tyrosine kinase inhibitor primarily used in the treatment of leukemia. It is clinically administered as a piperazin-1-ium salt. []

Relevance:

While structurally distinct from the target compound 3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide, both Imatinib and the target compound share a common structural motif: a substituted piperazine ring. This shared motif suggests potential overlapping chemical space and might be relevant in understanding the target compound's biological activity or potential applications. []

FK228

Compound Description:

FK228 is a histone deacetylase (HDAC) inhibitor that induces histone hyperacetylation. It has been investigated for its potential to enhance the efficacy of radiation therapy in gastrointestinal cancers. []

Relevance:

Although structurally different from the target compound, both FK228 and 3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide, contain an amide bond linked to a substituted phenyl ring. This shared structural feature could potentially be investigated for its contribution to any biological activity observed with the target compound. []

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)

MGCD0103 is an orally active, isotype-selective HDAC inhibitor. It exhibits anticancer activity by blocking cancer cell proliferation and inducing apoptosis. []

Relevance:

Both MGCD0103 and the target compound, 3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide, belong to a similar chemical class: substituted benzamides with an extended heterocyclic substituent. This structural similarity suggests that 3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide could potentially exhibit similar biological activities, including HDAC inhibition or anticancer properties, warranting further investigation. []

Properties

Product Name

3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide

IUPAC Name

3-hydroxy-2-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]benzamide

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C22H24N4O2/c1-16-19(9-5-10-20(16)27)22(28)25-15-17-7-6-13-24-21(17)26(2)14-11-18-8-3-4-12-23-18/h3-10,12-13,27H,11,14-15H2,1-2H3,(H,25,28)

InChI Key

XUZPXDHHAWTQNX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1O)C(=O)NCC2=C(N=CC=C2)N(C)CCC3=CC=CC=N3

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NCC2=C(N=CC=C2)N(C)CCC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.